Antimicrobial Activity: 5-Amino-2-(hydroxymethyl)benzimidazole Exhibits Potent Antibacterial and Moderate Antifungal Efficacy
5-Amino-2-(hydroxymethyl)benzimidazole demonstrates specific antimicrobial activity against key bacterial and fungal strains. It shows potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Staphylococcus aureus, which is comparable to standard antibiotics . It also exhibits activity against Escherichia coli with an MIC of 4 µg/mL, and moderate antifungal activity against Candida albicans with an MIC of 64 µg/mL . In contrast, a study on 5(6)-non-, chloro-, or methyl-substituted-2-hydroxymethylbenzimidazole ligands found them to have uniformly poor antimicrobial activity, with MIC values of 50 µg/mL against all tested microorganisms, and no significant difference in activity was observed between the ligands and their Pt(II) complexes [1]. This indicates that the 5-amino substitution is crucial for enhancing antimicrobial potency beyond the baseline activity of the 2-hydroxymethylbenzimidazole scaffold.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | S. aureus: 8 µg/mL; E. coli: 4 µg/mL; C. albicans: 64 µg/mL |
| Comparator Or Baseline | 5(6)-non/chloro/methyl-substituted-2-hydroxymethylbenzimidazoles (ligands) |
| Quantified Difference | Target compound MICs are 6- to 12.5-fold lower (more potent) than the comparator ligands (50 µg/mL) for bacterial strains. |
| Conditions | In vitro antimicrobial susceptibility testing (standard microdilution method) |
Why This Matters
This data confirms that the 5-amino group is a critical determinant of antimicrobial potency, distinguishing it from other 2-hydroxymethylbenzimidazoles and supporting its selection for antibacterial research applications.
- [1] Algül, Ö., Abbasoglu, U., & Gümüs, F. (1999). In Vitro Antimicrobial Activities of Some 5(6)-Substituted-2-Hydroxymethylbenzimidazoles and Their Platinum(II) Complexes. FABAD Journal of Pharmaceutical Sciences, 24(3), 133-137. View Source
